Butyl[(2,3,4-trimethoxyphenyl)methyl]amine
Description
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine (CAS: 794551-45-4) is a tertiary amine featuring a butyl group attached to a benzylamine scaffold substituted with methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring. This compound is synthesized through alkylation or reductive amination protocols, as inferred from related benzylamine derivatives .
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3/h7-8,15H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEQMSOWOSOIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=C(C=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the inhibition of protein function, resulting in various biological effects such as anticancer activity .
Comparison with Similar Compounds
Substituent Position Variations on the Phenyl Ring
The position of methoxy groups on the phenyl ring significantly influences electronic and steric properties:
- tert-Butyl[(2,4,5-trimethoxyphenyl)methyl]amine (CAS: 893572-34-4): Differs in methoxy substitution (2,4,5 vs. 2,3,4).
- 3,4,5-Trimethoxyphenyl derivatives : Commonly found in antitumor agents (e.g., combretastatin A-4), the symmetric 3,4,5-substitution optimizes π-π stacking with protein targets. The asymmetric 2,3,4-substitution in Butyl[(2,3,4-trimethoxyphenyl)methyl]amine may alter binding affinities .
Table 1: Substituent Position Comparisons
Alkyl Chain Modifications on the Amine Group
The length and branching of the alkyl chain impact lipophilicity and metabolic stability:
- Methyl[(2,3,4-trimethoxyphenyl)methyl]amine (CAS: 709649-63-8): A shorter methyl group reduces lipophilicity (logP ~1.5 vs.
- N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine (CAS: 353779-53-0): Incorporates a chlorophenyl ethyl group, introducing halogen-based electronic effects and enhanced receptor affinity via hydrophobic interactions .
Table 2: Alkyl Chain Comparisons
Functional Group Additions
- Fluorinated analogs : Pentafluoro derivatives (e.g., 3,3,4,4,4-Pentafluoro-1-(2,3,4-trimethoxyphenyl)butyl-2-amine) exhibit increased metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
- Phosphate prodrugs: Sodium/potassium phosphate salts of combretastatin analogs improve water solubility (>10 mg/mL vs. <0.1 mg/mL for non-ionic analogs), addressing formulation challenges .
Biological Activity
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure with a butyl group linked to a benzylamine moiety that contains three methoxy groups at the 2, 3, and 4 positions on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 249.33 g/mol. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound demonstrated an IC50 value of 1.31 μM against HepG2 cells and 1.37 μM against A549 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial activity . Preliminary studies suggest that this compound possesses the ability to inhibit the growth of several bacterial strains, which may be attributed to its structural features that enhance its interaction with microbial targets.
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. It is known to interact with proteins such as tubulin and heat shock protein 90 (Hsp90), which are critical for cellular processes like mitosis and stress response. Additionally, its trimethoxyphenyl group enhances lipophilicity and facilitates better membrane penetration, contributing to its biological efficacy.
Case Studies
- Study on Anticancer Activity : In a study published in Nature Communications, researchers synthesized derivatives of this compound and evaluated their anticancer effects. The results highlighted that modifications to the methoxy groups significantly influenced the compound's antiproliferative activity against cancer cell lines .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains butyl group; three methoxy substituents | Anticancer and antimicrobial properties |
| 2,3,4-Trimethoxybenzylamine | Similar structure but lacks butyl group | Moderate anticancer activity |
| Butyl[(3,4,5-trimethoxyphenyl)methyl]amine | Different methoxy positions | Potentially lower biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
